molecular formula C2H6ClOP B074252 Dimethylphosphinic chloride CAS No. 1111-92-8

Dimethylphosphinic chloride

Cat. No.: B074252
CAS No.: 1111-92-8
M. Wt: 112.49 g/mol
InChI Key: CVNMBKFJYRAHPO-UHFFFAOYSA-N
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Description

Dimethylphosphinic chloride is an organophosphorus compound with the molecular formula

C2H6ClOPC_2H_6ClOPC2​H6​ClOP

. It is a white to off-white crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylphosphinic chloride can be synthesized through several methods. One common route involves the reaction of dimethylphosphinic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows:

(CH3)2P(O)OH+SOCl2(CH3)2P(O)Cl+SO2+HCl(CH_3)_2P(O)OH + SOCl_2 \rightarrow (CH_3)_2P(O)Cl + SO_2 + HCl (CH3​)2​P(O)OH+SOCl2​→(CH3​)2​P(O)Cl+SO2​+HCl

Another method involves the chlorination of dimethylphosphine oxide using phosphorus trichloride:

(CH3)2P(O)H+PCl3(CH3)2P(O)Cl+HCl(CH_3)_2P(O)H + PCl_3 \rightarrow (CH_3)_2P(O)Cl + HCl (CH3​)2​P(O)H+PCl3​→(CH3​)2​P(O)Cl+HCl

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions for higher yields and purity. The process typically involves continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethylphosphinic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding dimethylphosphinic derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form dimethylphosphinic acid.

    Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Acetonitrile, dichloromethane, and other aprotic solvents.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products

    Dimethylphosphinic amides: Formed by reaction with amines.

    Dimethylphosphinic esters: Formed by reaction with alcohols.

    Dimethylphosphinic thiolates: Formed by reaction with thiols.

Scientific Research Applications

Dimethylphosphinic chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, including phosphine oxides and phosphonates.

    Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of phosphinic acid-based inhibitors.

    Industry: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Comparison with Similar Compounds

Dimethylphosphinic chloride can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity profile and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[chloro(methyl)phosphoryl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMBKFJYRAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149503
Record name Dimethylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-92-8
Record name Phosphinic chloride, dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylphosphinic chloride
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Record name Dimethylphosphinic chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphinic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction Dimethylphosphinic chloride is known for in the context of the provided research?

A1: this compound is primarily utilized for its ability to react with Hydroxysteroids, converting them into Dimethylphosphinates. [, ] This reaction is often facilitated by the presence of Triethylamine. []

Q2: Why is the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) significant in relation to this compound?

A2: While not directly reacting with this compound, the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) highlights an important chemical principle. This reaction, involving Carboxylic acid hydrazides and Phosphonic dichlorides, yields a spirocyclic Phosphorane structure. [] Interestingly, this compound reacts with Carboxylic acid hydrazides in a similar manner, creating Oxadiazaphosphole dimers, showcasing an analogous structural outcome. []

Q3: Are there alternative reagents to this compound for converting Hydroxysteroids to their corresponding esters?

A3: Yes, N,N-(Dimethyl)dimethylphosphinic amide can also be used to convert Hydroxysteroids into Dimethylphosphinates. [] This provides an alternative pathway for achieving similar derivatization of Hydroxysteroids.

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